molecular formula C21H18O4 B13437019 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B13437019
M. Wt: 334.4 g/mol
InChI Key: IWKCFWXAHMYQOE-UHFFFAOYSA-N
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Description

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two hydroxyphenyl groups and one methoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone typically involves the condensation of 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:

    Temperature: The reaction is usually conducted at elevated temperatures to facilitate the condensation process.

    Catalyst: Acidic or basic catalysts can be used to promote the reaction. Common catalysts include sulfuric acid or sodium hydroxide.

    Solvent: The reaction is often carried out in an organic solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid or bromine are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure but lacks the hydroxy and methoxy groups.

    4-Methoxybenzophenone: Contains a methoxy group but lacks the hydroxy groups.

    Bisphenol A: Contains two hydroxyphenyl groups but lacks the methoxy group.

Uniqueness

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

2,2-bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C21H18O4/c1-25-19-12-6-16(7-13-19)21(24)20(14-2-8-17(22)9-3-14)15-4-10-18(23)11-5-15/h2-13,20,22-23H,1H3

InChI Key

IWKCFWXAHMYQOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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